N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic heterocyclic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, a carboxamide linker, and a pyrazole-containing ethoxyethyl side chain.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11-10-13(12(2)20-11)14(18)15-5-8-19-9-7-17-6-3-4-16-17/h3-4,6,10H,5,7-9H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPUAAGDMNKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the pyrazole derivative with ethylene oxide or ethylene glycol under basic conditions to form the ethoxyethyl chain.
Formation of the Dimethylfuran Carboxamide Group: The final step involves the reaction of the intermediate with 2,5-dimethylfuran-3-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the ethoxyethyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Instead, the referenced materials describe organophosphorus compounds (e.g., O-ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide and its derivatives), which are structurally and functionally distinct from the target compound.
Structural Analogues in Heterocyclic Chemistry
Pyrazole-Containing Compounds: Pyrazole derivatives (e.g., Celecoxib) often exhibit anti-inflammatory or kinase-inhibitory activity. The pyrazole group in the target compound may enhance binding affinity to biological targets compared to non-heterocyclic analogs. In contrast, the organophosphorus compounds in the evidence (e.g., 2-{[Ethoxy(ethyl)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide ) lack heteroaromatic rings and instead feature quaternary ammonium and phosphonothiolate groups, which are associated with acetylcholinesterase inhibition or pesticidal activity.
Furan-Based Carboxamides :
- 2,5-Dimethylfuran-3-carboxamide derivatives are less common in the literature. Comparatively, furan rings in compounds like ranitidine (a histamine H2 antagonist) contribute to metabolic stability. The methyl groups in the target compound may increase lipophilicity compared to unsubstituted furans.
Physicochemical Properties (Hypothetical Analysis)
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and research findings.
Chemical Structure and Synthesis
The compound can be represented by the following molecular structure:
- IUPAC Name: 2,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide
- Molecular Formula: C14H19N3O3
- CAS Number: 2034396-60-4
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring: Achieved through cyclization of hydrazines with 1,3-diketones.
- Attachment of Ethoxyethyl Chain: Reaction with ethylene oxide or ethylene glycol.
- Formation of Carboxamide Group: Amide coupling with 2,5-dimethylfuran-3-carboxylic acid using reagents like EDCI or DCC.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Activity
Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. In particular, compounds with similar structures demonstrated significant inhibition of inflammatory responses in animal models. For example, a study reported that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Inhibition Percentage | Reference |
|---|---|---|
| Compound A | 93.53% (vs. 90.13% for diclofenac) | |
| Compound B | ED50 = 78.53 μmol/kg | |
| Compound C | IC50 = 0.034 μM (COX-2 inhibitor) |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in inflammation and microbial resistance. It may act as a selective inhibitor of COX enzymes, which play a crucial role in the inflammatory process.
Case Studies
Several studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Inflammatory Models: A recent study demonstrated the efficacy of pyrazole derivatives in reducing paw swelling and body weight loss in acute inflammatory models, indicating their potential as therapeutic agents for inflammatory diseases .
- Anticancer Research: Preliminary investigations into the anticancer properties of related compounds have shown promise in inhibiting tumor growth in vitro and in vivo, warranting further exploration into their mechanisms and efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole and furan moieties. Key steps include coupling the pyrazole-ethoxy-ethylamine intermediate with 2,5-dimethylfuran-3-carboxylic acid derivatives via carbodiimide-mediated amidation. Intermediates are characterized using (e.g., δ 8.26 ppm for pyrazole protons) and ESI-MS (e.g., m/z 454.4 [M+1] for related compounds) . Solvent choice (e.g., DCM) and reaction time (overnight stirring) are critical to avoid side reactions like hydrolysis .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity.
- Structural Confirmation :
- : Identify furan methyl groups (δ 2.18 ppm) and pyrazole protons (δ 5.36–5.39 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match calculated and observed molecular weights (e.g., CHNO expected at 318.1452 g/mol).
- FT-IR : Confirm amide C=O stretch (~1650 cm) and ether C-O (~1100 cm) .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies in biological activity data across assays?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and normalize activity to internal controls (e.g., β-galactosidase for transfection efficiency).
- Data Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Discrepancies may arise from solvent effects (e.g., DMSO >1% can alter membrane permeability) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, temperature) impacting IC values .
Q. How can computational modeling guide the optimization of this compound’s metabolic stability?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s QikProp to predict CYP450 metabolism sites. For example, the ethoxyethyl chain may undergo oxidative cleavage, as seen in related furan-pyrazole hybrids .
- Experimental Validation : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Adjust substituents (e.g., replacing labile ethers with carbamates) to enhance stability .
Q. What strategies resolve conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV-Vis quantification at λ (e.g., 270 nm for furan derivatives). Conflicting data may stem from aggregation; dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers .
- Co-solvent Systems : Improve solubility using PEG-400 or cyclodextrin inclusion complexes, balancing polarity without disrupting biological assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported receptor-binding affinities?
- Methodological Answer :
- Source Evaluation : Compare assay conditions (e.g., radioligand vs. fluorescence polarization). For example, values from -ligand displacement may differ from FRET-based assays due to probe steric effects .
- Control Experiments : Include reference compounds (e.g., known antagonists) to calibrate assay sensitivity. Replicate studies under identical buffer conditions (e.g., 25 mM HEPES, pH 7.4) .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
- Permeability : Use Caco-2 cell monolayers with Papp values >1 × 10 cm/s indicating high absorption.
- Metabolic Stability : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS .
- Protein Binding : Equilibrium dialysis with human plasma; >90% binding suggests limited free drug availability .
Structural and Functional Insights
Q. How does the pyrazole-ethoxyethyl linker influence target engagement?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets). The linker’s flexibility may allow conformational adaptation, enhancing binding entropy .
- Structure-Activity Relationship (SAR) : Synthesize analogs with shorter/longer linkers; assess potency shifts in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
